2-Methoxy-3-methylnaphthalene

Overview

Description

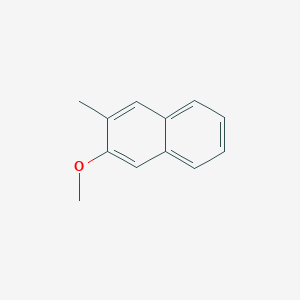

2-Methoxy-3-methylnaphthalene is a synthetic compound with the molecular formula C12H12O . It has a molecular weight of 172.223 Da . It is also known as Methyl 2-naphthyl ether .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a methoxy group and at the 3rd position by a methyl group .Physical And Chemical Properties Analysis

This compound has a boiling point of 274 °C and a melting point of 70-73 °C . It is soluble in benzene, carbon disulfide, and diethyl ether . The density of this compound is 1.064 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Interactions

- The synthesis of similar compounds like 1-Methoxy-2-methyl-Naphthalene involves bromination of 2-methylnaphthalene and reaction with sodium methoxide catalyzed by CuI, yielding an 87.4% overall yield and characterized by MS and 1H NMR (Wang Hai-yang, 2009).

- Studies on the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener agent indicate its importance in producing naproxen, a non-steroidal anti-inflammatory drug. The catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica were synthesized, showing a 92% conversion of 2-naphthol at 463 K with a 90% selectivity toward 2-methoxynaphthalene (G. Yadav & Jeetendra Y. Salunke, 2013).

Molecular Studies and Catalysis

- The methylation of 2-methylnaphthalene with methanol over nanoporous BEA zeolite was investigated, focusing on the formation of dimethyl ether as a possible side reaction and the steric constraints within the zeolite pores (Karan Bobuatong et al., 2010).

- In a study on the anodic methoxylation of methylnaphthalenes, including 2-methylnaphthalene, a series of nuclear-addition products were obtained, indicating the selectivity of the process in the aromatic ring (I. Barba & M. Tornero, 1997).

Environmental and Biological Interactions

- Research on the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture revealed the formation of succinic acid adducts, indicating an alternative pathway for anaerobic degradation analogous to that for anaerobic toluene degradation (E. Annweiler et al., 2000).

- Cunninghamella elegans metabolized 1- and 2-methylnaphthalene primarily at the methyl group to form hydroxymethylnaphthalene, with various phenolic derivatives identified, suggesting its role in biodegradation pathways (C. Cerniglia et al., 1984).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that compounds like this can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties.

Biochemical Pathways

Anaerobic degradation of naphthalene-related compounds like 2-Methoxy-3-methylnaphthalene has been studied . The degradation proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage, similar to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons . The metabolites suggest that further degradation goes through saturated compounds with a cyclohexane ring structure .

properties

IUPAC Name |

2-methoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCHKHUMIBLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479210 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61873-80-1 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)